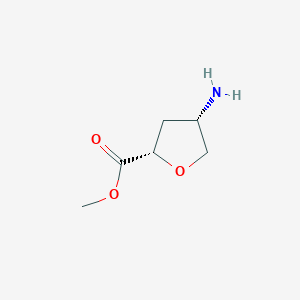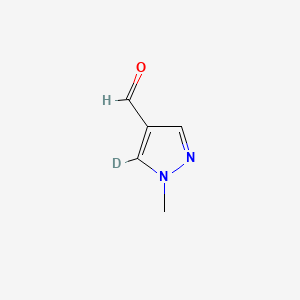
(4-((Difluoromethyl)thio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Difluoromethyl)thio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2S and a molecular weight of 204.002 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the borylation of aryl halides using diboron reagents under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including (4-((Difluoromethyl)thio)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems for precise control over reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((Difluoromethyl)thio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Reduction of the boronic acid group to a borane.
Substitution: Electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-((Difluoromethyl)thio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-((Difluoromethyl)thio)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Alkylboronic acids: Boronic acids with alkyl substituents.
Uniqueness
(4-((Difluoromethyl)thio)phenyl)boronic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .
Eigenschaften
Molekularformel |
C7H7BF2O2S |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
[4-(difluoromethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF2O2S/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H |
InChI-Schlüssel |
RVGSQALTUKOJSD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)SC(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)

![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)


![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)

![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)


